

2-Bromo-4-chloro-3-fluoropyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *2-Bromo-4-chloro-3-fluoropyridine*

Cat. No.: *B3026848*

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-4-chloro-3-fluoropyridine**: Properties, Synthesis, and Applications

Abstract

2-Bromo-4-chloro-3-fluoropyridine has emerged as a pivotal heterocyclic building block for researchers, scientists, and drug development professionals. Its trifunctionalized pyridine core, featuring three distinct halogen atoms, offers a unique platform for intricate molecular design and synthesis. This guide provides a comprehensive technical overview of its core properties, plausible synthetic methodologies, and strategic applications. We delve into the principle of orthogonal reactivity, which allows for selective, stepwise functionalization, and present detailed protocols for its synthesis and subsequent chemical transformations. This document serves as a senior-level resource, emphasizing the causal relationships behind experimental choices and providing self-validating frameworks for its practical application in pharmaceutical and material science research.

Chapter 1: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, owing to its presence in numerous natural products and synthetic compounds with diverse biological activities and physical properties. The strategic introduction of multiple, distinct functional groups onto this ring system allows for the fine-tuning of a molecule's steric and

electronic profile. **2-Bromo-4-chloro-3-fluoropyridine** (CAS No: 1155847-42-9) is a premier example of such a highly functionalized intermediate[1].

The true synthetic power of this molecule lies in the differential reactivity of its three halogen substituents. This "orthogonal reactivity" enables chemists to perform sequential and site-selective modifications:

- The bromine atom at the C2 position is typically the most susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille).
- The chlorine atom at the C4 position is activated by the electron-withdrawing effect of the ring nitrogen, making it a prime site for Nucleophilic Aromatic Substitution (SNAr) reactions[2].
- The fluorine atom at the C3 position is generally the most robust and least reactive under common cross-coupling or SNAr conditions, but its high electronegativity significantly influences the electronic properties of the ring and can enhance metabolic stability or binding affinity in a final drug candidate[3].

This hierarchy of reactivity provides a logical and powerful roadmap for constructing complex molecular architectures, making it an invaluable tool for building libraries of compounds for screening and optimization[4].

Chapter 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use. The core properties of **2-Bromo-4-chloro-3-fluoropyridine** are summarized below.

Data Presentation: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	210.43 g/mol	[5]
Chemical Formula	C ₅ H ₂ BrClFN	[5]
CAS Number	1155847-42-9	
IUPAC Name	2-bromo-4-chloro-3-fluoropyridine	[1]
Canonical SMILES	C1=C(C(=C(N=C1)Br)F)Cl	N/A
InChI Key	UMQBGWKWOLRROL-UHFFFAOYSA-N	[5][6]

Spectroscopic Analysis (Predicted)

While specific experimental spectra are proprietary, the expected spectroscopic signatures can be predicted based on the molecule's structure:

- ¹H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C5 and C6 positions. Each will appear as a doublet or doublet of doublets due to coupling with the adjacent proton and potentially long-range coupling with the fluorine atom.
- ¹⁹F NMR: A single resonance is expected, with coupling to the adjacent aromatic protons.
- ¹³C NMR: Five distinct signals are anticipated for the pyridine ring carbons. The carbons bearing halogens will exhibit characteristic shifts, with the carbon bonded to fluorine showing a large one-bond C-F coupling constant.
- Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition.

Chapter 3: Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines often requires multi-step sequences. While numerous specific routes can be devised, a common strategy involves the modification of a

pre-existing, functionalized pyridine ring.

Experimental Protocols: Plausible Synthesis via Diazotization-Halogenation

This protocol outlines a plausible, field-proven approach starting from a commercially available aminopyridine precursor. The logic is to leverage a Sandmeyer-type reaction, a trustworthy method for introducing halogens onto an aromatic ring.

Step 1: Diazotization of 2-Amino-4-chloro-3-fluoropyridine

- **System Setup:** In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Chill the flask in an ice/salt bath to -5 °C.
- **Acidic Medium:** Charge the flask with a 48% aqueous solution of hydrobromic acid (HBr).
- **Substrate Addition:** Slowly add 2-amino-4-chloro-3-fluoropyridine to the stirred HBr solution, ensuring the temperature remains below 0 °C. The amine will protonate to form the corresponding ammonium salt.
- **Diazotization:** Prepare a solution of sodium nitrite (NaNO_2) in water. Add this solution dropwise via the dropping funnel to the reaction mixture. The causality here is critical: slow addition is necessary to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt. Maintain the temperature between -5 °C and 0 °C throughout the addition.

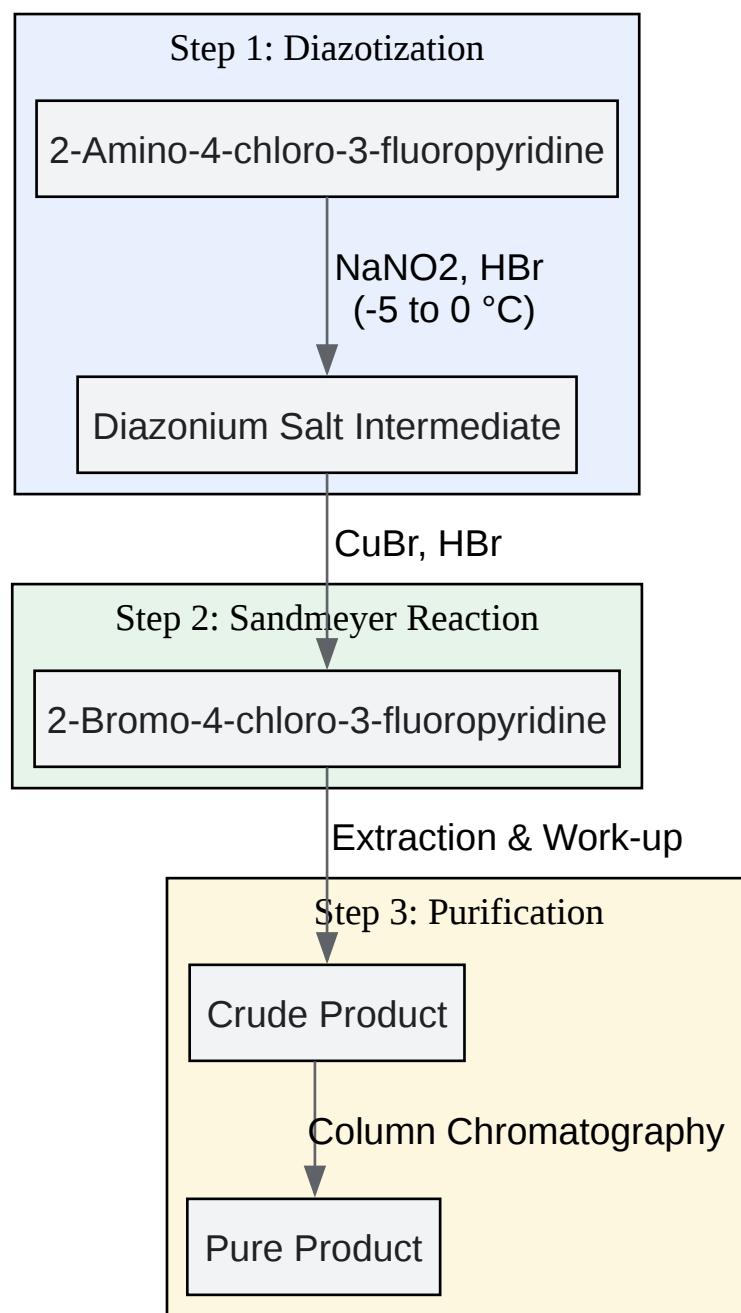
Step 2: Sandmeyer Reaction (Bromination)

- **Catalyst Preparation:** In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.
- **Displacement:** Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed. The CuBr catalyzes the displacement of the diazonium group ($-\text{N}_2^+$) with a bromide ion.
- **Reaction Completion:** Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

- **Quenching:** Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).
- **Washing:** Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure **2-Bromo-4-chloro-3-fluoropyridine**.

Mandatory Visualization: Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **2-Bromo-4-chloro-3-fluoropyridine**.

Chapter 4: Strategic Applications in Research and Development

The utility of **2-Bromo-4-chloro-3-fluoropyridine** is best demonstrated through its application in sequential, site-selective reactions.

Application Workflow 1: Selective Suzuki Cross-Coupling at C2

This workflow leverages the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions.

Protocol: Selective Suzuki Coupling

- Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen). This is a self-validating step, as palladium catalysts are sensitive to oxygen.
- Reagent Addition: To the flask, add **2-Bromo-4-chloro-3-fluoropyridine** (1.0 eq.), the desired boronic acid or boronate ester (1.1 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
- Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.
- Reaction: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates completion.
- Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent. Purify using column chromatography. The product will be the 2-aryl-4-chloro-3-fluoropyridine derivative.

Application Workflow 2: Nucleophilic Aromatic Substitution (SNAr) at C4

Following the initial coupling, the C4-chloro position can be functionalized via SNAr.

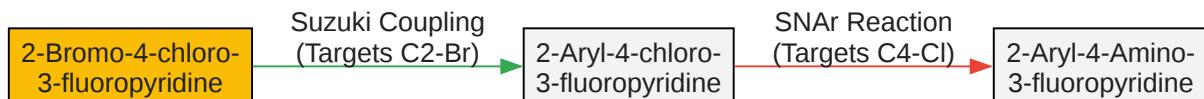
Protocol: SNAr with an Amine

- System Setup: In a sealed vial, combine the 2-aryl-4-chloro-3-fluoropyridine from the previous step (1.0 eq.), the desired amine nucleophile (1.5 eq.), and a non-nucleophilic base

such as diisopropylethylamine (DIPEA) (2.0 eq.).

- Solvent: Add a polar aprotic solvent like DMSO or NMP.
- Reaction: Heat the reaction to a high temperature (e.g., 120-150 °C). The electron-withdrawing nature of the pyridine nitrogen and the C3-fluorine facilitates the nucleophilic attack at C4.
- Work-up: After cooling, pour the reaction mixture into water to precipitate the product or prepare it for extraction. The resulting solid can be filtered and washed, or the aqueous layer can be extracted with an organic solvent. Further purification can be achieved by recrystallization or chromatography.

Mandatory Visualization: Sequential Functionalization Logic



[Click to download full resolution via product page](#)

Caption: Decision workflow for sequential functionalization of the title compound.

Chapter 5: Safety, Handling, and Storage

As a halogenated, heterocyclic compound, **2-Bromo-4-chloro-3-fluoropyridine** requires careful handling. While a specific safety data sheet (SDS) should always be consulted, the following guidelines are based on analogous compounds[7][8].

- Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[9][10]. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation[11].

- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water[7].
 - Eye Contact: Rinse cautiously with water for several minutes[8].
 - Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[11].

Conclusion

2-Bromo-4-chloro-3-fluoropyridine is far more than a simple chemical intermediate; it is a sophisticated tool for advanced organic synthesis. Its defining feature—orthogonally reactive halogen atoms—provides chemists with a reliable and logical pathway for the stepwise construction of highly complex and diverse polysubstituted pyridines. This capability is critical for accelerating discovery pipelines in both drug development and materials science. By understanding its fundamental properties, synthetic routes, and strategic applications, researchers can fully leverage this powerful building block to drive innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-chloro-3-fluoropyridine | 1155847-42-9 [chemicalbook.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 5. 4-Bromo-3-chloro-2-fluoropyridine, 98% | Fisher Scientific [fishersci.ca]

- 6. 4-Bromo-3-chloro-2-fluoropyridine | C5H2BrClFN | CID 56604170 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrCIN | CID 44754874 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Bromo-4-chloro-3-fluoropyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3026848#2-bromo-4-chloro-3-fluoropyridine-molecular-weight\]](https://www.benchchem.com/product/b3026848#2-bromo-4-chloro-3-fluoropyridine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com